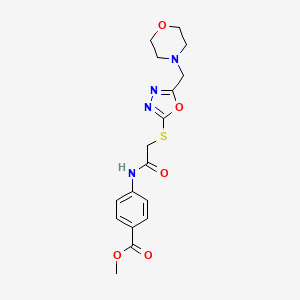
1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has shown potential in various fields of research, including medicinal chemistry, neuroscience, and drug discovery.
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine is not fully understood. However, it has been shown to interact with various receptors in the brain, including dopamine receptors and sigma receptors. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects
1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may have potential therapeutic effects in the treatment of Parkinson's disease. It has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which may have potential therapeutic effects in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties are well characterized. However, it also has some limitations. It has low solubility in water, which may limit its use in some experiments. It also has potential toxicity, which may require special precautions when handling the compound.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine. One direction is the further study of its potential as a drug candidate for the treatment of various diseases. Another direction is the further study of its mechanism of action and its interactions with various receptors and enzymes. Additionally, the synthesis of new derivatives of 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine may lead to the discovery of new compounds with potential therapeutic effects.
Synthesemethoden
The synthesis of 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine involves the reaction of 3-Fluoro-5-methylpyridine-2-carbonyl chloride with oxolane-2-carbonyl piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine has been extensively used in scientific research due to its potential in various fields. In medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In neuroscience, it has been studied for its potential as a ligand for various receptors such as dopamine receptors and sigma receptors. It has also been studied for its potential as a tool for understanding the mechanism of action of various drugs.
Eigenschaften
IUPAC Name |
[4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3/c1-11-9-12(17)14(18-10-11)16(22)20-6-4-19(5-7-20)15(21)13-3-2-8-23-13/h9-10,13H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEJOOUPAOQKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)N2CCN(CC2)C(=O)C3CCCO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-2-carboximidamide](/img/structure/B2524696.png)

![1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2524698.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2524703.png)
![2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane](/img/structure/B2524704.png)




![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2524713.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2524714.png)

![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2524719.png)